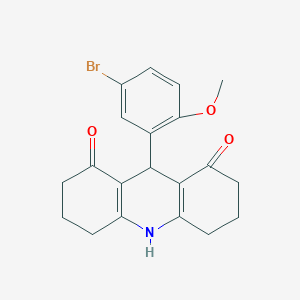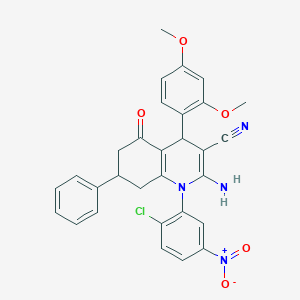![molecular formula C18H19NO3S B446381 METHYL 2-[(CYCLOPENTYLCARBONYL)AMINO]-5-PHENYL-3-THIOPHENECARBOXYLATE](/img/structure/B446381.png)
METHYL 2-[(CYCLOPENTYLCARBONYL)AMINO]-5-PHENYL-3-THIOPHENECARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(cyclopentylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate is a chemical compound with the molecular formula C18H19NO3S and a molecular weight of 329.41 g/mol . This compound is known for its unique structure, which includes a thiophene ring, a phenyl group, and a cyclopentylcarbonylamino group. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(cyclopentylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate typically involves the reaction of 2-amino-5-phenylthiophene-3-carboxylic acid with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[(cyclopentylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-[(cyclopentylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of methyl 2-[(cyclopentylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-[(cyclopentylcarbonyl)amino]benzoate
- Methyl 2-[(cyclopentylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate
Uniqueness
Methyl 2-[(cyclopentylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiophene ring, in particular, is a key feature that differentiates it from other similar compounds .
Propriétés
Formule moléculaire |
C18H19NO3S |
|---|---|
Poids moléculaire |
329.4g/mol |
Nom IUPAC |
methyl 2-(cyclopentanecarbonylamino)-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H19NO3S/c1-22-18(21)14-11-15(12-7-3-2-4-8-12)23-17(14)19-16(20)13-9-5-6-10-13/h2-4,7-8,11,13H,5-6,9-10H2,1H3,(H,19,20) |
Clé InChI |
QMBJJOJVPPQUQL-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C3CCCC3 |
SMILES canonique |
COC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{N-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B446298.png)
![N-(3-chlorophenyl)-N'-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B446300.png)

![Isopropyl 4-(4-sec-butylphenyl)-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B446303.png)
![2-{4-nitrophenoxy}-N'-[(4-methoxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B446304.png)

![N-{3,5-DIMETHYL-1-[(3-PHENOXYPHENYL)METHYL]-1H-PYRAZOL-4-YL}THIOPHENE-2-CARBOXAMIDE](/img/structure/B446308.png)

![N-(3-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B446311.png)
![N-cyclohexyl-2-{[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide](/img/structure/B446314.png)

![N'-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-2-{4-nitrophenyl}acetohydrazide](/img/structure/B446318.png)
![4-[3-({5-fluoro-2-nitrophenoxy}methyl)-4-methoxyphenyl]-2,7,7-trimethyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B446320.png)
![Isopropyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B446321.png)
